Lipophilicity (XLogP3) Differentiation
The computed partition coefficient (XLogP3) for (Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine is 2.6, which is substantially higher than that of the unsubstituted parent compound 1-(1,3-thiazol-2-yl)ethanamine (XLogP3 = 0.2 to 0.71) [1][2]. This quantitative difference demonstrates that the pentan-3-yl substituent imparts significantly greater lipophilicity to the molecule.
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 1-(1,3-thiazol-2-yl)ethanamine: 0.2 to 0.71 |
| Quantified Difference | XLogP3 increase of 1.89 to 2.4 units |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and distribution, making this compound a more suitable starting point for optimizing blood-brain barrier penetration or intracellular target engagement compared to less lipophilic analogs.
- [1] Kuujia. (pentan-3-yl)1-(1,3-thiazol-2-yl)ethylamine. CAS 1343049-71-7. Accessed 2024. View Source
- [2] Chemsrc. 1-(1,3-Thiazol-2-yl)ethanamine. CAS 432047-36-4. Accessed 2024. View Source
